molecular formula C13H17BrClN3O2 B1522028 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride CAS No. 1210340-78-5

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride

Cat. No.: B1522028
CAS No.: 1210340-78-5
M. Wt: 362.65 g/mol
InChI Key: DGGCGFFLMFKYIY-UHFFFAOYSA-N
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Description

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride is a chemical compound with the molecular formula C13H16BrN3O2·HCl. It is known for its unique structure, which includes a bromine atom, a pyrazole ring, and a methoxyphenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride typically involves multiple steps. One common method includes the bromination of 4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated phenols and pyrazole derivatives, such as:

Uniqueness

What sets 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-bromo-4-[[(1-ethylpyrazol-4-yl)amino]methyl]-6-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2.ClH/c1-3-17-8-10(7-16-17)15-6-9-4-11(14)13(18)12(5-9)19-2;/h4-5,7-8,15,18H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCGFFLMFKYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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